1-(2,6-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
1-(2,6-Dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety and a 2,6-dimethoxybenzoyl substituent. The triazolopyrimidine scaffold is a bicyclic system combining a triazole and pyrimidine ring, which is known for its pharmacological relevance, particularly in kinase inhibition and enzyme modulation . The 3-phenyl group on the triazolo[4,5-d]pyrimidine enhances aromatic stacking interactions, while the 2,6-dimethoxybenzoyl group at the piperazine nitrogen likely contributes to solubility and target binding affinity. The piperazine linker provides conformational flexibility, enabling interactions with hydrophobic pockets in biological targets .
Synthetic routes for analogous compounds involve multi-step protocols, such as cyclization of azides with cyanoacetamide derivatives (e.g., triazole3 in ) and subsequent functionalization with acyl chlorides or sulfonyl groups . The compound’s structural complexity necessitates precise characterization via techniques like HR-MS and X-ray crystallography, often supported by SHELX software for refinement .
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-17-9-6-10-18(33-2)19(17)23(31)29-13-11-28(12-14-29)21-20-22(25-15-24-21)30(27-26-20)16-7-4-3-5-8-16/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYNLASQWDZOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F2865-0145 or VU0502812-1, is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. It has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a reduction in cell proliferation
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. CDK2, the target of this compound, plays a key role in this transition. By inhibiting CDK2, the compound disrupts the cell cycle, leading to a reduction in cell proliferation.
Result of Action
The primary result of the compound’s action is a significant reduction in cell proliferation. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biological Activity
1-(2,6-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS Number: 920178-11-6) is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. The structure comprises a piperazine ring substituted with a triazolopyrimidine moiety and a dimethoxybenzoyl group, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N7O3 |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 920178-11-6 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolopyrimidine and piperazine exhibit significant cytotoxicity against various cancer cell lines. The biological activity of this compound has been evaluated through in vitro assays against several human cancer cell lines:
- Hepatocellular Carcinoma (HePG2)
- Mammary Gland Breast Cancer (MCF7)
- Human Prostate Cancer (PC3)
- Colorectal Carcinoma (HCT116)
In a study assessing the anticancer properties of related compounds, it was found that several derivatives exhibited moderate cytotoxic activity with varying IC50 values. For instance, compound 23 showed an IC50 value of 15.05 µM against HePG2 cells and moderate activity against HCT116 cells with an IC50 of 21.93 µM .
The precise mechanism by which this compound exerts its anticancer effects is still under investigation. However, compounds with similar structures have been noted to induce apoptosis in cancer cells and inhibit proliferation by targeting specific signaling pathways involved in tumor growth.
Case Studies and Research Findings
Study on Triazolopyrimidine Derivatives:
A comprehensive study focused on the synthesis and biological evaluation of triazolopyrimidine derivatives indicated that modifications on the piperazine ring significantly influence their anticancer activity. The study highlighted that compounds with electron-withdrawing groups displayed enhanced cytotoxicity compared to their electron-donating counterparts .
Cytotoxicity Evaluation:
In vitro cytotoxicity assays performed using the MTT method revealed that many synthesized piperazinyl triazolophthalazines exhibited moderate to significant cytotoxic effects against selected cancer cell lines. Notably, the presence of specific substituents on the triazolopyrimidine moiety was correlated with increased potency .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Molecular weight inferred from (C₂₃H₂₃N₇O₃).
†CAS number corresponds to a structural isomer in .
Key Observations:
Substituent Diversity: The 3-phenyl group in the target compound contrasts with 3-benzyl () and 3-(4-methoxyphenyl) () substituents. The 2,6-dimethoxybenzoyl moiety is unique compared to 3,4-difluorobenzoyl () and coumarin carbonyl (), which introduce distinct electronic and steric effects. Fluorine atoms improve metabolic stability, while coumarin adds π-stacking capacity .
Molecular Weight and Pharmacokinetics :
Critical Analysis :
- The target compound’s synthesis likely follows protocols similar to , involving azide-alkyne cycloaddition and subsequent acylation.
- Chloro-triazolopyrimidine intermediates (e.g., 7-chloro derivatives in ) serve as versatile precursors for nucleophilic substitution, enabling introduction of thiols or amines .
- Isomerization of pyrazolotriazolopyrimidines () highlights the sensitivity of triazole ring systems to reaction conditions, necessitating precise control .
Key Findings :
- VAS2870 () demonstrates potent NADPH oxidase inhibition, suggesting the triazolopyrimidine scaffold’s utility in redox signaling pathways.
- The 3-benzyl and thio modifications in correlate with moderate kinase inhibition, likely due to enhanced hydrophobic interactions .
- RG7774 () exemplifies the scaffold’s adaptability for CNS targets, leveraging a tetrazole-methyl group for improved solubility .
Preparation Methods
Three-Component Reaction Protocol
A one-pot MCR employing 3-amino-1,2,4-triazole, phenylglyoxal, and ethyl cyanoacetate under basic conditions generates the triazolopyrimidine skeleton. Optimal results are achieved in dimethylformamide (DMF) with triethylamine (0.25 mol) at 120°C for 10 hours, yielding 78–85%. The mechanism proceeds through:
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Knoevenagel condensation between phenylglyoxal and ethyl cyanoacetate.
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Michael addition of 3-amino-1,2,4-triazole to the α,β-unsaturated intermediate.
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Cyclodehydration to form the fused triazolopyrimidine system.
Key Observation: Inorganic bases like KOH or NaOH reduce yields (<40%), while organic bases (e.g., triethylamine) enhance reaction efficiency by stabilizing intermediates via hydrogen bonding.
Aza-Wittig Route
An alternative pathway uses iminophosphorane intermediates to construct the triazolopyrimidine ring. β-Ethoxycarbonyliminophosphorane reacts with aromatic isocyanates to form carbodiimides, which undergo cyclization with piperazine derivatives in the presence of sodium ethoxide (5 mol% in dry ethylene chloride). This method achieves 82–89% yields and excellent regioselectivity.
Preparation of 2,6-Dimethoxybenzoyl-Piperazine
Piperazine Protection and Acylation
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Boc Protection: Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C, yielding N-Boc-piperazine (93% purity).
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Benzoylation: N-Boc-piperazine undergoes Friedel-Crafts acylation with 2,6-dimethoxybenzoyl chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) using aluminum trichloride (AlCl₃) as a Lewis catalyst. After 6 hours at reflux, the product is isolated by aqueous workup (89% yield).
Deprotection and Salt Formation
Boc removal is achieved via hydrochloric acid (HCl) hydrolysis in dioxane (4M HCl, 2 hours, 25°C), yielding 2,6-dimethoxybenzoyl-piperazine hydrochloride. Neutralization with sodium bicarbonate (NaHCO₃) provides the free base for subsequent reactions.
Coupling of Triazolopyrimidine and Piperazine Subunits
Nucleophilic Aromatic Substitution
The 7-chlorotriazolopyrimidine intermediate (synthesized via chlorination of the 7-hydroxy derivative using POCl₃) reacts with 2,6-dimethoxybenzoyl-piperazine in aqueous sodium carbonate (Na₂CO₃, 0.73M) at 25°C. Key parameters include:
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Molar Ratio (1:1.2) | Piperazine:Cl | 93.4 | 99.1 |
| Solvent | Water | 91.4 | 98.7 |
| Base | Na₂CO₃ | 93.1 | 99.5 |
| Temperature | 25°C | 89.6 | 98.9 |
The reaction proceeds via SNAr mechanism, where the piperazine nitrogen attacks the electron-deficient C7 position of the triazolopyrimidine.
Microwave-Assisted Coupling
Accelerated coupling is achieved using microwave irradiation (150W, 100°C, 30 minutes) in acetonitrile with potassium carbonate (K₂CO₃) as base, reducing reaction time from 3 hours to 30 minutes while maintaining 91% yield.
Purification and Characterization
Crystallization and Filtration
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids. Filter cake washing with cold ethanol removes unreacted starting materials.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 8.32 (t, J=7.4Hz, 2H, triazole-H), 6.50 (t, J=4.7Hz, 1H, pyrimidine-H), 3.87–3.74 (m, 4H, piperazine), 3.55–3.43 (m, 4H, piperazine), 3.21 (s, 6H, OCH₃).
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IR (KBr): 1715 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O methoxy).
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MS (ESI+): m/z 445.483 [M+H]⁺, consistent with molecular formula C₂₃H₂₃N₇O₃.
Scalability and Industrial Considerations
Batch processes using the aqueous Na₂CO₃ method are scalable to kilogram quantities with consistent yields (90–93%). Continuous-flow systems under microwave conditions further enhance throughput, achieving 85% yield at 500 g/hour .
Q & A
Q. What methodologies are recommended for optimizing the synthesis of 1-(2,6-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine?
- Methodological Answer : Synthesis optimization involves selecting reactive intermediates (e.g., substituted piperazines) and coupling agents. For example, nucleophilic substitution reactions using carbonyldiimidazole (CDI) under anhydrous conditions can facilitate amide bond formation. Purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) effectively isolates the target compound . Reflux durations (e.g., 24 hours) and solvent systems (DMF or i-propanol) should be tailored to improve yield and purity .
- Key Considerations :
| Parameter | Example Conditions | Yield Range | Reference |
|---|---|---|---|
| Coupling Agent | CDI in DMF | 60-75% | |
| Purification | Normal-phase chromatography | >90% purity |
Q. How can structural characterization be rigorously validated for this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., dimethoxybenzoyl and triazolopyrimidinyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, NMR signals for methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~7.0-8.5 ppm) are critical .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer : HPLC with UV detection (λ = 254 nm) and LC-MS are standard for purity assessment. Accelerated stability studies (40°C/75% RH) over 4 weeks can identify degradation products. Thermogravimetric analysis (TGA) evaluates thermal stability under inert atmospheres .
Advanced Research Questions
Q. How can researchers investigate the compound’s selectivity for biological targets (e.g., phosphodiesterases or dopamine receptors)?
- Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-SCH23390 for dopamine D3 receptors). Pair this with molecular docking simulations to map interactions with receptor active sites (e.g., hydrophobic pockets for triazolopyrimidine moieties). Cross-validate with knockout cell models to confirm target specificity .
Q. What computational strategies predict metabolic pathways and toxicity profiles?
- Methodological Answer : Use PISTACHIO and BKMS_METABOLIC databases to simulate Phase I/II metabolism (e.g., demethylation of methoxy groups). QSAR models prioritize metabolites for empirical validation via in vitro microsomal assays (human liver microsomes + NADPH). Toxicity endpoints (e.g., Ames test) address mutagenicity risks .
Q. How do structural modifications influence stability under physiological conditions?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the triazolopyrimidine core to reduce hydrolytic degradation. Monitor stability via pH-dependent kinetic studies (pH 1–9 buffers) and UPLC-MS/MS to quantify degradation products. Compare half-life (t₁/₂) across derivatives to establish structure-stability relationships .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Perform meta-analysis of IC₅₀ values, adjusting for assay variability (e.g., cell line differences, ATP concentrations). Use Bayesian hierarchical models to pool data while accounting for study heterogeneity. Validate hypotheses with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Methodological Framework for Experimental Design
- Guiding Principles :
- Link synthesis and bioactivity studies to medicinal chemistry theories (e.g., lock-and-key binding) .
- Prioritize reproducibility by documenting reaction conditions (e.g., solvent purity, catalyst batches) .
- Employ DoE (Design of Experiments) to optimize multi-step syntheses, reducing resource waste .
Data Analysis Challenges
- Common Pitfalls :
- Overlooking solvent effects in NMR characterization (e.g., DMSO-d₆ shifting proton signals) .
- Misinterpreting MS/MS fragmentation patterns due to in-source decay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
